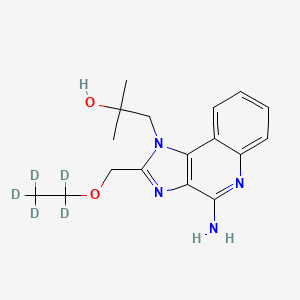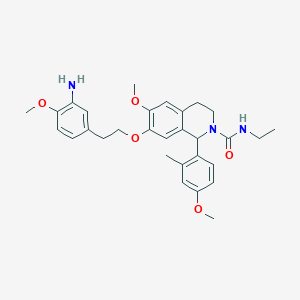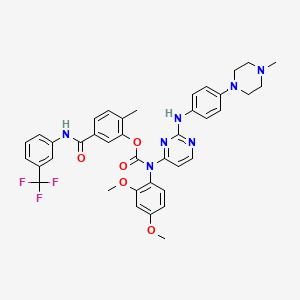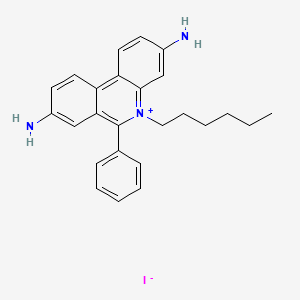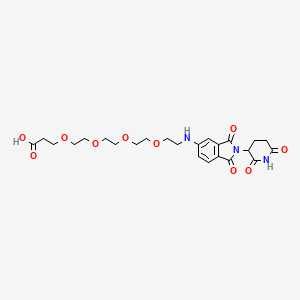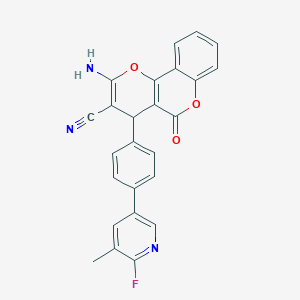
Ampc
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “AMPC” refers to this compound beta-lactamase, a type of enzyme produced by certain bacteria. This compound beta-lactamases are clinically significant as they confer resistance to a wide range of beta-lactam antibiotics, including penicillins and cephalosporins . These enzymes are encoded on the chromosomes of many Enterobacteriaceae and a few other organisms .
Preparation Methods
AmpC beta-lactamases can be produced through various methods:
Synthetic Routes and Reaction Conditions: The production of this compound beta-lactamases involves the expression of the this compound gene in bacterial hosts.
Industrial Production Methods: Industrial production of this compound beta-lactamases typically involves the use of recombinant DNA technology.
Chemical Reactions Analysis
AmpC beta-lactamases undergo several types of chemical reactions:
Common Reagents and Conditions: The hydrolysis reaction typically occurs in the presence of water and under physiological conditions (pH 7.4, 37°C).
Major Products Formed: The major products of the hydrolysis reaction are the inactivated antibiotic and a hydrolyzed beta-lactam ring.
Scientific Research Applications
AmpC beta-lactamases have several scientific research applications:
Mechanism of Action
The mechanism of action of AmpC beta-lactamases involves the hydrolysis of the beta-lactam ring in antibiotics. The enzyme binds to the antibiotic and catalyzes the cleavage of the beta-lactam ring, rendering the antibiotic ineffective . The molecular targets of this compound beta-lactamases are the beta-lactam antibiotics, and the pathways involved include the hydrolysis of the beta-lactam ring .
Comparison with Similar Compounds
AmpC beta-lactamases can be compared with other beta-lactamases, such as extended-spectrum beta-lactamases (ESBLs) and carbapenemases:
Extended-Spectrum Beta-Lactamases (ESBLs): ESBLs are capable of hydrolyzing a broader range of beta-lactam antibiotics compared to this compound beta-lactamases.
This compound beta-lactamases are unique in their ability to confer resistance to cephamycins and are often inducible, meaning their expression can be upregulated in the presence of certain antibiotics .
Similar Compounds
- Extended-Spectrum Beta-Lactamases (ESBLs)
- Carbapenemases
- Class A Beta-Lactamases
- Class D Beta-Lactamases
Properties
IUPAC Name |
2-amino-4-[4-(6-fluoro-5-methylpyridin-3-yl)phenyl]-5-oxo-4H-pyrano[3,2-c]chromene-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H16FN3O3/c1-13-10-16(12-29-23(13)26)14-6-8-15(9-7-14)20-18(11-27)24(28)32-22-17-4-2-3-5-19(17)31-25(30)21(20)22/h2-10,12,20H,28H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYTOMCGQPLOOOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1F)C2=CC=C(C=C2)C3C(=C(OC4=C3C(=O)OC5=CC=CC=C54)N)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H16FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
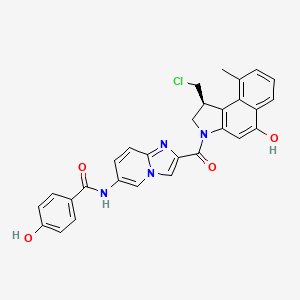
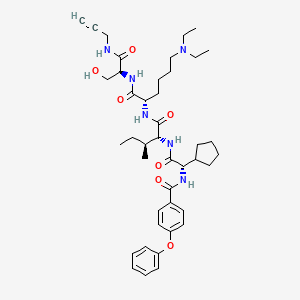
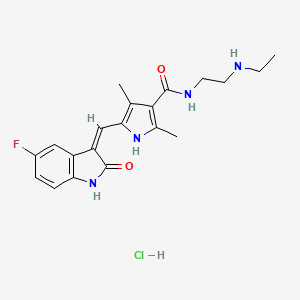
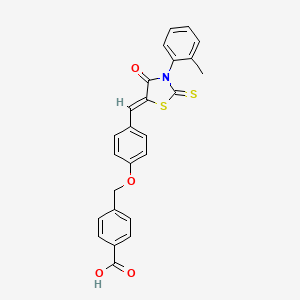
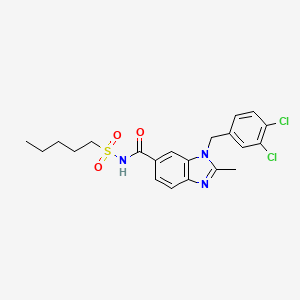
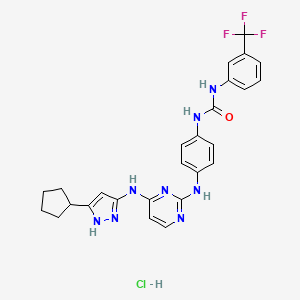
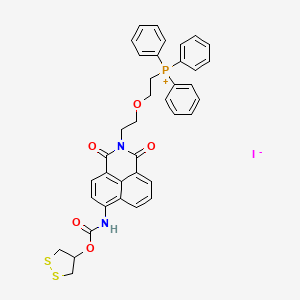
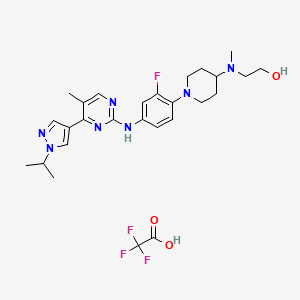
![8-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B8195984.png)
